molecular formula C16H15N3O2 B2712491 N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)benzofuran-2-carboxamide CAS No. 2034404-60-7

N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)benzofuran-2-carboxamide

Cat. No.: B2712491
CAS No.: 2034404-60-7
M. Wt: 281.315
InChI Key: HUSLTBUXAQCECO-UHFFFAOYSA-N
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Description

N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)benzofuran-2-carboxamide is a complex organic compound featuring a fused heterocyclic structure. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)benzofuran-2-carboxamide typically involves multi-step organic reactions. One common method starts with the preparation of the benzofuran-2-carboxylic acid derivative, which is then coupled with the tetrahydropyrazolo[1,5-a]pyridine moiety.

  • Preparation of Benzofuran-2-carboxylic Acid Derivative

      Starting Material: Benzofuran

      Reagents: Bromine, sodium hydroxide, and carbon dioxide

      Conditions: The bromination of benzofuran followed by carboxylation yields benzofuran-2-carboxylic acid.

  • Coupling Reaction

      Reagents: Benzofuran-2-carboxylic acid, tetrahydropyrazolo[1,5-a]pyridine, coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole)

      Conditions: The reaction is typically carried out in an organic solvent such as dichloromethane at room temperature.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scaling up the process to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation

      Reagents: Potassium permanganate, chromium trioxide

      Conditions: Typically carried out in acidic or basic medium

      Products: Oxidation of the benzofuran ring can lead to the formation of benzofuran-2,3-dione derivatives.

  • Reduction

      Reagents: Sodium borohydride, lithium aluminum hydride

      Conditions: Conducted in anhydrous solvents like tetrahydrofuran (THF)

      Products: Reduction of the carboxamide group can yield the corresponding amine.

  • Substitution

      Reagents: Halogenating agents, nucleophiles

      Conditions: Reactions are typically carried out in polar aprotic solvents

      Products: Substitution reactions can introduce various functional groups onto the benzofuran or pyrazolo ring.

Scientific Research Applications

N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)benzofuran-2-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Investigated for its potential therapeutic effects, including antiviral and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties.

Comparison with Similar Compounds

Similar Compounds

    4,5,6,7-Tetrahydropyrazolo[1,5-a]pyridine Derivatives: These compounds share the core pyrazolo[1,5-a]pyridine structure but differ in their substituents, leading to varied biological activities.

    Benzofuran Derivatives: Compounds like benzofuran-2-carboxylic acid and its esters are structurally similar but lack the pyrazolo[1,5-a]pyridine moiety.

Uniqueness

N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)benzofuran-2-carboxamide is unique due to its fused heterocyclic structure, which combines the properties of both benzofuran and pyrazolo[1,5-a]pyridine. This dual functionality can result in enhanced biological activity and specificity compared to simpler analogs.

Properties

IUPAC Name

N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)-1-benzofuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N3O2/c20-16(15-9-11-3-1-2-4-14(11)21-15)18-12-6-8-19-13(10-12)5-7-17-19/h1-5,7,9,12H,6,8,10H2,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUSLTBUXAQCECO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN2C(=CC=N2)CC1NC(=O)C3=CC4=CC=CC=C4O3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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